4-(3,5-Dibromo-4-hydroxyphenyl)imino-5-methyl-2-propan-2-yl-1-cyclohexa-2,5-dienone; sodium
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Overview
Description
2,6-Dibromophenolindothymol sodium salt is an organic reagent used for the qualitative or quantitative determination of chemical elements. It is also used for the separation, enrichment, and identification of hidden organic compounds . This compound is known for its distinctive properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromophenolindothymol sodium salt typically involves the bromination of phenolindothymol under controlled conditions. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and time, are optimized to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of 2,6-Dibromophenolindothymol sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then purified through crystallization or other separation techniques to obtain the final compound with the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromophenolindothymol sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dibromoquinone derivatives.
Reduction: Formation of dibromophenol derivatives.
Substitution: Formation of substituted phenolindothymol derivatives.
Scientific Research Applications
2,6-Dibromophenolindothymol sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as an indicator in various titration methods and as a reagent in organic synthesis.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2,6-Dibromophenolindothymol sodium salt involves its interaction with specific molecular targets and pathways. The compound acts as an electron acceptor or donor in redox reactions, leading to changes in the oxidation state of the target molecules. This property is exploited in various analytical and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorophenolindothymol sodium salt
- 2,6-Diiodophenolindothymol sodium salt
- 2,6-Difluorophenolindothymol sodium salt
Uniqueness
2,6-Dibromophenolindothymol sodium salt is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to its chlorinated, iodinated, and fluorinated counterparts, the brominated compound exhibits different reactivity and stability, making it suitable for specific applications.
Properties
Molecular Formula |
C16H15Br2NNaO2 |
---|---|
Molecular Weight |
436.09 g/mol |
InChI |
InChI=1S/C16H15Br2NO2.Na/c1-8(2)11-7-14(9(3)4-15(11)20)19-10-5-12(17)16(21)13(18)6-10;/h4-8,21H,1-3H3; |
InChI Key |
YRNOSWRFVURKMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CC1=NC2=CC(=C(C(=C2)Br)O)Br)C(C)C.[Na] |
Origin of Product |
United States |
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